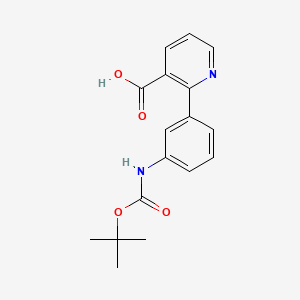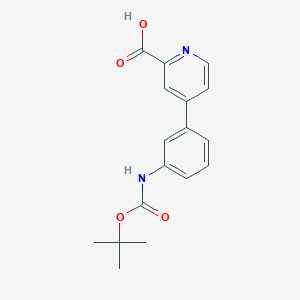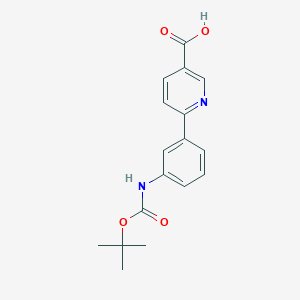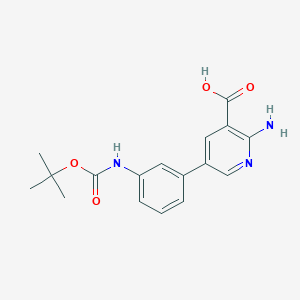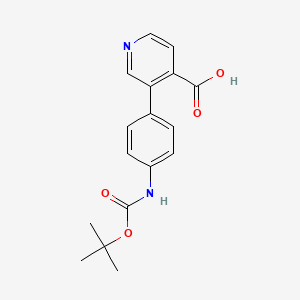
3-(3-BOC-Aminophenyl)isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-BOC-Aminophenyl)isonicotinic acid (3-BOC-APIN) is an organic compound that is widely used in laboratory experiments due to its unique properties. It is a derivative of isonicotinic acid, which is a derivative of nicotinic acid. 3-BOC-APIN has been used for various purposes in scientific research, including in the synthesis of other compounds, as a reagent for various reactions, and as a catalyst for certain biochemical processes.
Aplicaciones Científicas De Investigación
3-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used for various purposes in scientific research. It has been used as a reagent for various reactions, such as the synthesis of other compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. It has also been used as a catalyst for certain biochemical processes, such as the oxidation of alcohols and the hydrolysis of esters. In addition, 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used as an inhibitor of enzymes, such as acetylcholinesterase, and as a substrate for certain enzymes, such as tyrosinase.
Mecanismo De Acción
The mechanism of action of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as acetylcholinesterase, and inhibits their activity. In addition, it is believed that the compound binds to certain substrates, such as tyrosinase, and facilitates their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% are not fully understood. However, it is believed that the compound has the potential to inhibit certain enzymes, such as acetylcholinesterase, and to facilitate certain biochemical and physiological processes, such as the oxidation of alcohols and the hydrolysis of esters. In addition, it is believed that the compound has the potential to act as an antioxidant and to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments include its high purity (95%) and its ability to be used as a reagent, catalyst, and inhibitor. The limitations of using 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments include its potential to cause adverse reactions in certain individuals and its potential to cause oxidative damage to cells.
Direcciones Futuras
The potential future directions for 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields of scientific research. In addition, further research into the synthesis of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% and its potential to be used as a pharmaceutical could lead to the development of new drugs. Finally, further research into the potential of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% as an antioxidant could lead to the development of new treatments for oxidative damage.
Métodos De Síntesis
3-(3-BOC-Aminophenyl)isonicotinic acid, 95% can be synthesized in two different ways. The first method involves the reaction of isonicotinic acid with 3-bromopropionic acid in the presence of a base, such as potassium carbonate, to yield 3-(3-BOC-Aminophenyl)isonicotinic acid, 95%. The second method involves the reaction of isonicotinic acid with 3-bromopropionic acid in the presence of a catalyst, such as palladium chloride, to yield 3-(3-BOC-Aminophenyl)isonicotinic acid, 95%. Both methods have been used successfully to produce 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in high yields.
Propiedades
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)14-10-18-8-7-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMIOUDVJIPCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)
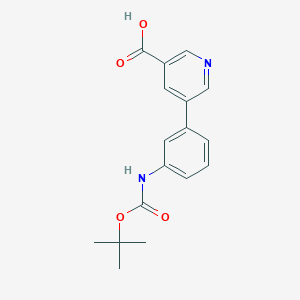
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
